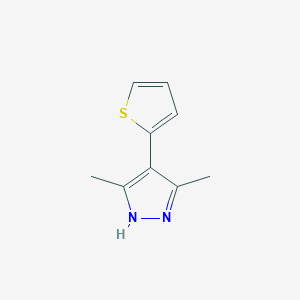
3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazole” is a chemical compound with the molecular formula C9H10N2S . It is a part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a catalytic protodeboronation of pinacol boronic esters has been used to synthesize related compounds . Another method involves the reaction of 2-acetylthiophene with 4-bromobenzotrifluoride .Applications De Recherche Scientifique
Fluorescent Chemosensors
Pyrazoline derivatives, including compounds similar to 3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazole, have been extensively studied for their application as fluorescent chemosensors. For instance, pyrazoline-benzothiazole derivatives have been synthesized and shown to act as effective fluorescent chemosensors for the detection of metal ions such as Cu2+, Fe3+, and Fe2+. The fluorescence intensity of these compounds decreases in a concentration-dependent manner upon interaction with these metal ions, indicating their potential as on-off fluorescence chemosensors, particularly for Fe3+ ion detection through quenching behavior explained by various mechanisms (Asiri et al., 2019).
Structural and Physicochemical Studies
The structural and physicochemical properties of compounds related to 3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazole have been thoroughly investigated. Research has focused on the synthesis and characterization of such compounds, examining their crystal structures and exploring their potential in various applications. For example, studies have revealed the synthesis of pyrazoline derivatives with specific structural features, analyzing their molecular structure through X-ray diffraction and evaluating their physicochemical properties via spectroscopic techniques. These investigations provide valuable insights into the molecular design and functional capabilities of these compounds (Prabhuswamy et al., 2016).
Antimicrobial and Antioxidant Activities
Recent research has also explored the antimicrobial and antioxidant activities of pyrazole derivatives. These studies have led to the synthesis of novel compounds exhibiting significant biological activities. For instance, chitosan Schiff bases derived from heterocyclic moieties, including pyrazole derivatives, have been synthesized and demonstrated considerable biological activity against a range of bacteria and fungi. The antimicrobial activity was found to depend on the type of Schiff base moiety, showcasing the potential of these compounds in biomedical applications (Hamed et al., 2020). Furthermore, pyrazole derivatives have been tested for their antioxidant activities, showing promising results as free radical scavengers, which could be valuable for developing new antioxidant agents (Karrouchi et al., 2019).
Safety And Hazards
Propriétés
IUPAC Name |
3,5-dimethyl-4-thiophen-2-yl-1H-pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2S/c1-6-9(7(2)11-10-6)8-4-3-5-12-8/h3-5H,1-2H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSQPJGOBXZJOED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-chloro-2,4-dimethoxyphenyl)-2-{[3-(4-methylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2717097.png)
![N-[Cyano-(2-methylphenyl)methyl]-3-(dimethylcarbamoylamino)benzamide](/img/structure/B2717098.png)
![2-(4-methoxyphenyl)-3-(methylthio)-N-(m-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2717099.png)
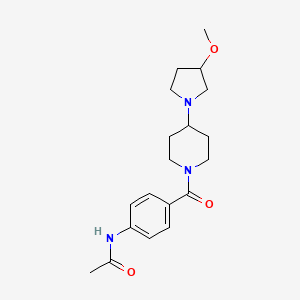
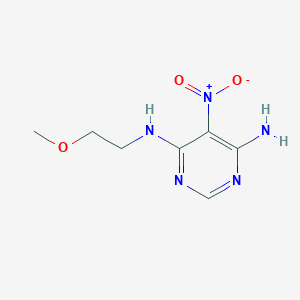
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2717104.png)
![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B2717106.png)
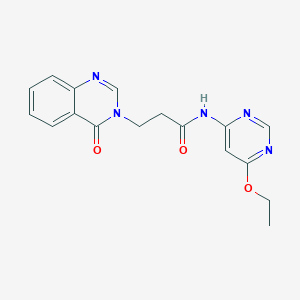
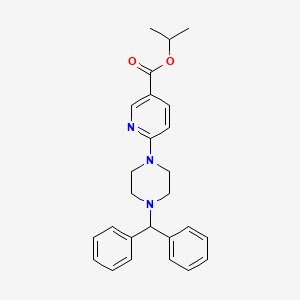

![N-(4-chlorophenyl)-2-(7-(((4-methoxyphenyl)amino)methyl)-6-oxo-[1,3]dioxolo[4,5-g]quinolin-5(6H)-yl)acetamide](/img/structure/B2717115.png)
![2,5-dimethyl-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2717117.png)
![N-[(1-Carbamoylcyclopentyl)methyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2717118.png)
![2-phenyl-N-(pyrazolo[1,5-a]pyridin-5-yl)butanamide](/img/structure/B2717120.png)